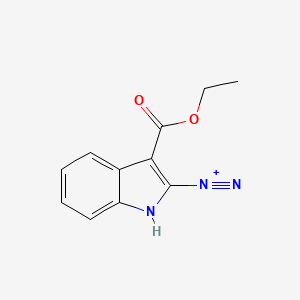

3-(Ethoxycarbonyl)-1H-indole-2-diazonium

Descripción

Structure

3D Structure

Propiedades

Número CAS |

746597-93-3 |

|---|---|

Fórmula molecular |

C11H10N3O2+ |

Peso molecular |

216.22 g/mol |

Nombre IUPAC |

3-ethoxycarbonyl-1H-indole-2-diazonium |

InChI |

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-5-3-4-6-8(7)13-10(9)14-12/h3-6H,2H2,1H3/p+1 |

Clave InChI |

PCVBBVPSSDBLSF-UHFFFAOYSA-O |

SMILES canónico |

CCOC(=O)C1=C(NC2=CC=CC=C21)[N+]#N |

Origen del producto |

United States |

Synthetic Methodologies for Indole 2 Diazonium Systems

Direct Diazotization Routes to Indole (B1671886) Diazonium Salts

Direct methods focus on the conversion of a 2-aminoindole precursor into the corresponding diazonium salt. This approach is contingent on the availability and stability of the starting aminoindole.

The foundational step in direct diazotization is the synthesis of the requisite 2-aminoindole precursor. For the target compound, this precursor is ethyl 2-amino-1H-indole-3-carboxylate. The synthesis of this precursor has been achieved through methods such as a two-step, one-pot protocol involving a nucleophilic aromatic substitution (SNAr) reaction followed by a zinc and iron-mediated reductive cyclization. arkat-usa.org Another established route involves the reduction of 2-nitrophenylcyano esters using 1,4-dihydropyridine (B1200194) in the presence of a Palladium on carbon (Pd/C) catalyst in refluxing ethanol. arkat-usa.org

Once the 2-aminoindole is obtained, the core of the direct method is the diazotization reaction. This classic transformation involves treating the primary aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The amino group at the C2 position of the indole ring nucleophilically attacks the nitrosonium ion (NO⁺) generated from the nitrous acid, initiating a sequence of proton transfer and dehydration steps that culminate in the formation of the indole-2-diazonium cation.

The stability of diazonium salts is a critical factor, and reaction conditions must be carefully controlled to prevent premature decomposition. organic-chemistry.org Key parameters for optimization include temperature, acid concentration, and the choice of solvent.

Temperature: Diazotization reactions are classically performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. nih.gov The exothermic nature of the reaction necessitates careful temperature management to suppress side reactions and the decomposition of the product. nih.gov

Acid and Solvent System: The choice of acid is crucial. While hydrochloric and sulfuric acids are common, other acids like fluoroboric acid (HBF₄) can be used to generate more stable diazonium tetrafluoroborate (B81430) salts, which can sometimes be isolated. organic-chemistry.org The reaction medium is also important; aqueous conditions are traditional, but non-aqueous systems using organic solvents may be employed depending on the solubility of the aniline (B41778) precursor. nih.gov

Nitrosating Agent: While in situ generation of nitrous acid is standard, other nitrosating agents can be used. The selection of the agent and its stoichiometry relative to the amine are critical for achieving high conversion and minimizing the formation of impurities.

| Parameter | Typical Conditions | Rationale for Optimization |

|---|---|---|

| Temperature | 0–5 °C | Enhances the stability of the diazonium salt and controls reaction exothermicity. nih.gov |

| Acid | HCl, H₂SO₄, HBF₄ | Catalyzes the reaction and the choice of counter-ion (e.g., BF₄⁻) can improve salt stability. organic-chemistry.org |

| Solvent | Aqueous, Organic (e.g., EtOH, MeCN) | Selected based on the solubility of the precursor amine and stability of the diazonium product. nih.gov |

| Nitrosating Agent | NaNO₂, t-BuONO | In situ generation of HNO₂ is common; other agents may offer advantages in non-aqueous media. |

Indirect Synthetic Approaches to Indole Diazonium Precursors

Indirect methods involve constructing the indole ring system with appropriate functional groups that can later be converted into the C2-amino group required for diazotization.

A multitude of named reactions exist for the synthesis of the indole core, providing access to a wide range of substituted scaffolds. organic-chemistry.org

Fischer Indole Synthesis: This is one of the most classic and versatile methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov To synthesize precursors for 3-(ethoxycarbonyl)-1H-indole-2-diazonium, one could envision using a pyruvate (B1213749) derivative with a suitably substituted phenylhydrazine.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to form an indole-2-carboxylic acid ester. orgsyn.org This is a highly relevant pathway for producing indole-2-carboxylates.

Japp-Klingemann Reaction: This reaction synthesizes indoles from β-keto-acids or β-keto-esters and aryl diazonium salts, which rearrange and cyclize to form the indole structure.

Modern Cross-Coupling Strategies: Contemporary methods often rely on transition-metal catalysis. For example, palladium-catalyzed reactions, such as the Larock indole synthesis, can construct the indole ring from o-haloanilines and alkynes. Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is another powerful technique. organic-chemistry.org

| Synthetic Method | Key Reactants | General Application |

|---|---|---|

| Fischer Synthesis | Phenylhydrazine, Aldehyde/Ketone | Highly versatile for various substitution patterns. nih.gov |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Direct route to indole-2-carboxylic acid derivatives. orgsyn.org |

| Larock Synthesis | o-Haloaniline, Alkyne, Pd catalyst | Modern, flexible method with good functional group tolerance. |

| Nenitzescu Synthesis | Benzoquinone, Enamine | Primarily used for the synthesis of 5-hydroxyindoles. |

Once a suitably substituted indole, such as ethyl indole-3-carboxylate, is synthesized, the next step in an indirect route is the introduction of a nitrogen-containing functional group at the C2 position. This group must be readily convertible to a primary amine.

A common strategy is the nitration of the indole ring, followed by reduction. However, direct nitration of the indole ring can be complex, often leading to mixtures of products or polymerization under harsh acidic conditions. A more controlled approach involves first synthesizing an indole-2-carboxylic acid derivative. This can then be converted to a 2-aminoindole via a Curtius, Hofmann, or Schmidt rearrangement of a corresponding acyl azide, amide, or carboxylic acid, respectively. An alternative involves the direct amination of a C2-lithiated or C2-magnesiated indole species.

Advanced Strategies for 3-(Ethoxycarbonyl)-1H-indole-2-diazonium Synthesis

Advanced synthetic strategies often focus on improving efficiency, safety, and functional group tolerance. For a complex target like 3-(ethoxycarbonyl)-1H-indole-2-diazonium, these methods could involve novel cyclization precursors or flow chemistry techniques.

One modern approach involves an iron-mediated radical coupling between aryl diazonium salts and alkyl iodides, which leads to aryl-alkyl azo compounds that can subsequently undergo indolization under mild conditions. nih.gov This strategy offers an alternative to the classic Fischer synthesis and tolerates a wider array of functional groups. nih.gov

Furthermore, the development of one-pot procedures is highly desirable. An efficient one-pot, two-step synthesis of 2-amino-indole-3-carboxamides has been developed from 2-halonitrobenzenes and cyanoacetamides. nih.gov This sequence involves an initial SNAr reaction followed by an in situ reduction/cyclization process using zinc and ferric chloride. nih.gov Adapting such a strategy to use cyanoacetate (B8463686) esters could provide a streamlined route to the ethyl 2-amino-1H-indole-3-carboxylate precursor, which can then be directly diazotized.

Flow chemistry offers significant advantages for handling potentially unstable intermediates like diazonium salts. nih.gov Continuous manufacturing in a flow reactor allows for precise control over reaction parameters like temperature and residence time, enhancing safety and often improving yield and purity by minimizing the decomposition of the target compound. nih.gov

Transition Metal-Catalyzed Approaches in Indole Diazonium Formation

The direct formation of aryl diazonium salts is typically achieved through diazotization of anilines with nitrous acid and is not generally catalyzed by transition metals. However, transition metals, particularly palladium, play a significant role in the synthesis of precursors for indole diazonium systems and in subsequent reactions of the diazonium salts themselves. rsc.orgacs.org

One notable application is the palladium-catalyzed cross-coupling reaction to synthesize N-aryl benzophenone (B1666685) hydrazones. These compounds are direct precursors for the Fischer indole synthesis. rsc.org This approach avoids the often harsh conditions of traditional Fischer indole synthesis and allows for a greater diversity of substituents on the indole ring.

Furthermore, iron-mediated radical coupling of aryl diazonium salts with alkyl iodides has been developed as an alternative to the classic Fischer indole synthesis. rwth-aachen.de This method involves the generation of radical intermediates and operates under mild conditions, enabling the preparation of densely functionalized indoles. rwth-aachen.de

Table 2: Transition Metal-Catalyzed Reactions Relevant to Indole Synthesis

| Metal | Reaction Type | Role of Metal |

| Palladium | Cross-coupling | Catalyzes the formation of N-aryl benzophenone hydrazones, precursors for the Fischer indole synthesis. rsc.org |

| Iron | Radical Coupling | Mediates the coupling of aryl diazonium salts and alkyl iodides to form indoles. rwth-aachen.de |

Metal-Free Methodologies for Diazonium Generation

The most common and well-established method for the generation of aryl diazonium salts, including indole-2-diazonium systems, is a metal-free process. This involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C).

The reaction proceeds through the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which then undergoes tautomerization and dehydration to yield the diazonium ion.

Another significant metal-free reaction involving diazonium salts in the context of indole synthesis is the Japp-Klingemann reaction. wikipedia.org In this reaction, an aryl diazonium salt reacts with a β-keto-acid or β-keto-ester to form a hydrazone. wikipedia.org This hydrazone can then be cyclized under acidic conditions to form an indole, in a process related to the Fischer indole synthesis. wikipedia.org

The direct diazotization of 2-aminoindoles is the most straightforward metal-free route to indole-2-diazonium salts. The stability and reactivity of the resulting diazonium salt will be influenced by the substituents on the indole ring. For the target compound, "3-(Ethoxycarbonyl)-1H-indole-2-diazonium", the starting material would be 2-amino-3-(ethoxycarbonyl)-1H-indole.

Table 3: Common Reagents for Metal-Free Diazotization

| Reagent | Role | Typical Conditions |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid | In the presence of a strong acid (e.g., HCl, H₂SO₄) |

| Strong Acid (e.g., HCl) | Catalyst for nitrosonium ion formation | Aqueous solution, 0-5 °C |

| Hypophosphorous Acid (H₃PO₂) | Reducing agent for dediazoniation | Can be used to replace the diazonium group with hydrogen. chemistrysteps.com |

Mechanistic Investigations and Kinetic Studies of Indole 2 Diazonium Reactions

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is the quintessential reaction pathway for indole-2-diazonium salts. In these reactions, the diazonium group acts as a potent electrophile, attacking the electron-rich indole (B1671886) nucleus. The mechanism, kinetics, and regioselectivity of this process are influenced by a variety of factors, including the nature of the rate-determining step, the protonation state of the indole substrate, and the electronic properties of any substituents present.

Azo-coupling is a classic electrophilic aromatic substitution reaction where an aryldiazonium cation, in this case, derived from an indole, serves as the electrophile, and an activated aromatic ring, such as another indole molecule, acts as the nucleophile. wikipedia.org This reaction leads to the formation of an azo compound, characterized by the -N=N- functional group. wikipedia.org Kinetic investigations into the azo-coupling of diazonium salts with indoles have revealed a multi-step mechanism, commonly designated as the A–SE2 (addition-elimination, bimolecular electrophilic substitution) mechanism. researchgate.net

The A–SE2 mechanism for azo-coupling involves two principal steps: an initial electrophilic attack by the diazonium ion on the indole ring to form a cationic intermediate (often called a Wheland intermediate or sigma complex), followed by the expulsion of a proton to restore aromaticity. clockss.org Kinetic studies have been instrumental in identifying which of these steps is rate-limiting.

The measurement of the kinetic isotope effect (KIE), typically by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD), is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. columbia.edunih.gov In the context of azo-coupling, a primary deuterium (B1214612) KIE (where kH/kD > 1) is expected if the C-H bond at the position of substitution is broken in the rate-determining step. columbia.edu

Experimental findings for azo-coupling with various indole substrates have shown varied results that depend on the substrate's structure:

No Significant Isotope Effect: For reactions with 2-methylindole (B41428) and 2-t-butylindole, no significant kinetic isotope effect is observed when using their 3-deuterated counterparts. researchgate.net This suggests that the C-H (or C-D) bond cleavage occurs in a fast step after the rate-limiting electrophilic attack.

Significant Isotope Effect: In contrast, the reaction with the sterically hindered 2-methyl-4,6-di-t-butylindole exhibits a large primary hydrogen isotope effect, with kH/kD values around 7. researchgate.net This large value confirms that for this substrate, the deprotonation of the cationic intermediate is the rate-limiting step, a change attributed to steric hindrance that slows down proton expulsion. researchgate.net

These findings underscore how steric factors can alter the energy profile of the reaction and shift the rate-determining step from the initial electrophilic addition to the final proton abstraction.

The reactivity of the indole substrate in azo-coupling reactions is highly dependent on the pH of the reaction medium, which dictates the protonation state of the indole. researchgate.net Indole can react as either the neutral molecule or, under more basic conditions, as its conjugate base, the indolyl anion.

Kinetic studies have demonstrated a dramatic difference in reactivity between these two species. The indolyl anion is approximately 108 times more reactive towards diazonium ions than the neutral indole molecule. researchgate.net This immense increase in reactivity is due to the greater nucleophilicity of the anion. Consequently, depending on the pH and the pKa of the specific indole derivative, the coupling reaction may proceed predominantly through either the neutral or the anionic pathway. For 2-methylindole, detailed kinetic analysis has shown that coupling can occur via both the neutral compound and the indolyl anion, with the dominant pathway being pH-dependent. researchgate.net In contrast, for the parent indole in aqueous solutions between pH 4-6, kinetic data suggest that substitution occurs directly on the neutral molecule without prior formation of the conjugate base. researchgate.net

The rate of azo-coupling is significantly influenced by the electronic properties of substituents on the benzenediazonium (B1195382) electrophile. This relationship is quantitatively described by the Hammett equation, log(k/k₀) = ρσ, which correlates reaction rates with substituent constants (σ). clockss.org

Kinetic studies on the coupling of various para-substituted benzenediazonium salts with indole and its methyl derivatives consistently show a positive value for the reaction constant, ρ. clockss.orgcdnsciencepub.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents on the diazonium ring and retarded by electron-donating substituents. cdnsciencepub.com This is because electron-withdrawing groups increase the positive charge on the diazonium nitrogen, enhancing its electrophilicity and making the initial attack on the indole nucleophile faster. cdnsciencepub.com

The linear relationship observed in Hammett plots for these reactions further confirms a consistent mechanism across the series of substituted diazonium salts, with the rate-determining step being the electrophilic attack. clockss.org

| Indole Substrate | ρ Value | Correlation Coefficient (r) |

|---|---|---|

| Indole | 2.60 | 0.995 |

| N-Methylindole | 2.54 | 0.997 |

| 2-Methylindole | 2.40 | 0.998 |

| 3-Methylindole (B30407) | 3.60 | 0.992 |

Data sourced from kinetic studies of diazonium salt reactions. clockss.org

A fundamental aspect of indole chemistry is the high regioselectivity observed in electrophilic aromatic substitution reactions. For most electrophiles, including diazonium ions, substitution occurs preferentially at the C-3 position of the indole ring rather than the C-2 position. stackexchange.compearson.com

This preference is explained by examining the stability of the cationic Wheland intermediates formed during the reaction. stackexchange.comic.ac.uk

Attack at C-3: When the electrophile attacks the C-3 position, the positive charge in the resulting intermediate can be delocalized over the nitrogen atom and the C-2 carbon without disrupting the aromatic sextet of the fused benzene (B151609) ring. This preservation of the benzene ring's aromaticity results in a more stable intermediate. stackexchange.comic.ac.uk

Attack at C-2: Conversely, attack at the C-2 position leads to an intermediate where the aromaticity of the benzene ring is lost in key resonance structures. This intermediate is thermodynamically less stable. stackexchange.comic.ac.uk

Because the transition state leading to the more stable intermediate is lower in energy, the reaction pathway via C-3 attack is kinetically favored, leading to the observed regioselectivity. ic.ac.uk

Azo-Coupling Reactions with Indole Substrates

Radical Reaction Pathways

Radical reactions involving indole-2-diazonium salts provide powerful and versatile methods for the synthesis of complex indole derivatives. These pathways often proceed under mild conditions and offer alternative synthetic disconnections compared to traditional methods. Key mechanisms in these radical processes include single-electron transfer (SET) and halogen-atom transfer (XAT), which lead to the formation of highly reactive radical intermediates.

The initiation of many radical reactions involving aryldiazonium salts, including indole-2-diazonium species, is predicated on a single-electron transfer (SET) event. This process involves the reduction of the diazonium salt to generate a highly reactive aryl radical and dinitrogen gas. nih.govlumenlearning.com This reduction can be triggered by various means, including transition metal catalysts, light, or electron-donating species. nih.govnih.govresearchgate.net

One prominent strategy involves the use of Fe(II) as a mediator. nih.govthieme-connect.com In this approach, the Fe(II) species donates a single electron to the aryldiazonium salt, leading to its reduction and the concomitant oxidation of iron to Fe(III). nih.govacs.org The formation of Fe(III) species in these reactions has been confirmed experimentally, for instance, by the formation of an intense Prussian blue color upon addition of K₄[Fe(II)(CN)₆]·3H₂O to the reaction mixture. acs.org Furthermore, High-Resolution Mass Spectrometry (HRMS) analysis has identified species like [Fe(III)Cl₄]⁻ in the aqueous layer after workup, providing further evidence for the single-electron oxidation of Fe(II) as a fundamental part of the radical process. nih.govacs.org

In photoredox catalysis, aryldiazonium salts are widely used as arylating agents due to their favorable reduction potentials. researchgate.net Another pathway for radical generation involves the formation of a photoexcitable electron-donor-acceptor (EDA) complex between an electron-rich species, such as an indole, and the aryldiazonium salt, which acts as the acceptor. nih.gov Upon light irradiation, this complex can undergo an SET from the indole donor to the diazonium salt acceptor. This electron transfer results in the formation of an indole radical cation and the decomposition of the reduced diazonium salt into an aryl radical and nitrogen gas. nih.govacs.org The formation of such EDA complexes has been supported by UV-vis absorbance experiments, which show a bathochromic shift when the indole and diazonium salt are mixed, compared to their individual solutions. nih.gov

The efficiency of the SET process is influenced by the electronic properties of the diazonium salt. Electron-poor diazonium salts, for example, those with electron-withdrawing substituents, exhibit greater reactivity due to their higher reduction potentials, which facilitates the generation of the critical aryl radical intermediates. nih.gov

Following the initial generation of an aryl radical via SET, a Halogen-Atom Transfer (XAT) can occur, representing a key step in certain synthetic strategies for indole construction. nih.govthieme-connect.com This mechanism provides an efficient way to generate other radical species, particularly alkyl radicals, from stable precursors like alkyl iodides. acs.orgresearchgate.net

In a process developed as an alternative to the classic Fischer indole synthesis, an aryl radical, generated from the SET reduction of a diazonium salt, engages an alkyl iodide in an XAT step. nih.govfigshare.com This transfer of an iodine atom from the alkyl iodide to the aryl radical results in the formation of an aryl iodide and a new alkyl radical. thieme-connect.com This entire sequence is often mediated by an iron catalyst, which facilitates the initial SET. nih.govrwth-aachen.de This interplay between SET and XAT allows for the use of aryldiazonium salts in a dual role: first, as a precursor to the aryl radical that initiates the XAT process, and second, as a radical acceptor in subsequent steps. nih.govresearchgate.net

The proposed mechanism involves the aryl radical abstracting a halogen atom from an alkyl halide, which then generates an alkyl radical. thieme-connect.com This newly formed alkyl radical can then participate in further reactions, such as coupling with another molecule of the diazonium salt. researchgate.net This robust, transition-metal-free XAT process has also been shown to be promoted by bases like Cs₂CO₃ for the formation of C(sp³)-N bonds between alkyl iodides and diazonium salts. researchgate.net The versatility of the XAT mechanism allows for the synthesis of highly functionalized indoles under mild conditions, tolerating a variety of functional groups that might be incompatible with traditional, harsher methods. nih.govrwth-aachen.de

The formation of radical intermediates is the cornerstone of the radical pathways involving indole-2-diazonium salts. The primary intermediate, the aryl radical, is typically generated through the SET reduction of the diazonium salt, as detailed previously. nih.govlumenlearning.com Once formed, this electrophilic radical can engage in several productive reaction pathways.

In one notable mechanism, the aryl radical adds to the C-2 position of an indole ring to form an azo-stabilized radical intermediate. nih.gov This intermediate can then be further transformed to yield 2,3-disubstituted indole products. nih.gov Another crucial reaction of radical intermediates is their addition to the diazonium salt itself. For instance, an alkyl radical, generated via an XAT process, can add across the dinitrogen bond (N≡N) of a second diazonium salt molecule. nih.govacs.org This addition leads to the formation of a transient azo radical cation. nih.govrwth-aachen.de

This radical cation is readily reduced to an N-alkyl-N'-aryl azo compound. rwth-aachen.de This azo species exists in tautomeric equilibrium with an aryl hydrazone, which is a key intermediate in the classic Fischer indole synthesis. thieme-connect.comrwth-aachen.de Subsequent acid-mediated cyclization (indolization) of the hydrazone furnishes the final indole product. rwth-aachen.de This pathway effectively telescopes several steps, starting from the diazonium salt and an alkyl iodide, to construct the complex indole scaffold. nih.gov

Control experiments have substantiated these proposed radical pathways. The omission of the Fe(II) catalyst, crucial for the initial SET, results in no product formation, highlighting its essential role in activating the diazonium species. acs.org The reactivity of these radical intermediates provides a powerful tool for C-C and C-N bond formation under mild conditions. researchgate.netresearchgate.net

Rearrangement Mechanisms in Indole Diazonium Transformations

Rearrangement reactions are pivotal in organic synthesis for generating molecular complexity. In the context of indole diazonium chemistry, rearrangements can dictate the final substitution pattern of the indole core.

A significant rearrangement mechanism is observed in the coupling reactions of diazonium salts with substituted indoles, such as 3-methylindole. The reaction is more complex than with unsubstituted indole and involves an initial ipso-attack of the diazonium ion at the electron-rich C-3 position of the indole ring. clockss.org This attack forms a geminal diazo intermediate. nih.gov Following this initial step, a rearrangement occurs where the arylazo group migrates from the 3-position to the 2-position. clockss.org A subsequent 1,5-hydrogen shift then leads to rearomatization and the formation of the thermodynamically stable 2-aryl-3-(arylazo)indole product. nih.govresearchgate.net

In other contexts, rearrangements of different indole-based structures have been explored. For example, pyrimido[1,2-a]indoles and diazepino[1,2-a]indoles undergo rearrangement to form larger ring systems like 1,5-benzodiazocines and 1,6-benzodiazonines, with proposed mechanisms involving indole 2,3-oxide intermediates. rsc.org While not directly involving diazonium salts, these studies highlight the propensity of the indole nucleus to undergo skeletal reorganization. Catalyst-controlled regiodivergence in rearrangements of indole-based onium ylides allows for selective formation of either nih.govrsc.org- or thieme-connect.comrsc.org-rearrangement products, showcasing how external reagents can steer reaction pathways. nih.gov Furthermore, enzymatic systems involving indole alkaloids have been shown to proceed through complex mechanisms involving initial C-3 prenylation followed by carbocation rearrangements or Cope rearrangements to yield products substituted at other positions of the indole ring. researchgate.net

The table below summarizes the key aspects of the rearrangement observed in the reaction of 3-methylindole with aryldiazonium salts.

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1. Initial Attack | Electrophilic aryldiazonium ion attacks the C-3 position of 3-methylindole. | Ipso-adduct (geminal diazo compound) |

| 2. Rearrangement | The arylazo group migrates from the C-3 to the C-2 position. | Intermediate with radical character or concerted transition state |

| 3. Rearomatization | A 1,5-hydrogen shift occurs to restore the aromaticity of the indole ring. | Final 2-aryl-3-(arylazo)indole product |

Impact of Reaction Medium and Catalysis on Mechanism

The course and efficiency of chemical reactions, including those of indole diazonium salts, are profoundly influenced by the reaction environment. Factors such as the choice of solvent and the presence of catalysts can alter reaction rates, determine product selectivity, and even enable entirely different mechanistic pathways.

The solvent plays a critical role in diazonium salt reactions by solvating reactants and intermediates, which can significantly affect their stability and reactivity. In the iron-mediated radical coupling of aryl diazonium salts and alkyl iodides, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, allowing the reaction to proceed efficiently at room temperature. rwth-aachen.de

In kinetic studies of the electrophilic azo-coupling reaction between aryldiazonium salts and various indoles, acetonitrile was found to be a superior solvent compared to aqueous or ethanolic solutions. clockss.org Diazonium salts are presumably fully ionized in acetonitrile, and undesirable decomposition or side reactions were much slower in this solvent than the desired coupling reaction. This allowed for reliable kinetic measurements and the determination of reaction rate constants. clockss.org

The solvent can also participate directly in the reaction mechanism. In the C-2 arylation of indoles with arenediazonium salts, an alternative pathway was proposed that involves the participation of the 1,4-dioxane (B91453) solvent. researchgate.net In this proposed mechanism, 1,4-dioxane engages in a single electron transfer with a 3-(arylazo)indole intermediate to form aryl and dioxane radical species. The aryl radical then reacts to form the final product. researchgate.net This highlights how the solvent can be more than just an inert medium, actively influencing the radical chain process.

The table below presents a summary of solvent effects on different indole diazonium reactions.

| Reaction Type | Solvent | Observed Effect | Reference |

|---|---|---|---|

| Fe(II)-mediated radical coupling | DMSO | Identified as the optimal solvent for the model reaction. | rwth-aachen.de |

| Electrophilic azo-coupling (Kinetic Studies) | Acetonitrile | Minimized side reactions and decomposition, allowing for accurate kinetic analysis. | clockss.org |

| C-2 Arylation of Indoles | 1,4-Dioxane/H₂O | Solvent (1,4-dioxane) proposed to participate directly in the radical mechanism via SET. | researchgate.net |

pH Dependence of Reaction Rates

The reactivity and stability of arenediazonium salts, including 3-(ethoxycarbonyl)-1H-indole-2-diazonium, are markedly influenced by the pH of the reaction medium. The reaction rates of processes involving diazonium ions, such as decomposition and coupling reactions, exhibit a strong dependence on the hydrogen ion concentration. This is primarily due to a series of acid-base equilibria that the diazonium ion can undergo.

In strongly acidic solutions ([H₃O⁺] > 10⁻² M), the diazonium ion (ArN₂⁺) is the predominant species. mdpi.com Under these conditions, the decomposition of the diazonium salt often proceeds through a heterolytic pathway, involving the formation of a highly reactive aryl cation upon the loss of dinitrogen gas (N₂). mdpi.com This cation can then react with nucleophiles present in the solution.

As the pH of the solution increases, the diazonium ion enters into equilibria with other species. In weakly acidic to neutral solutions, the diazonium ion can react with a hydroxide (B78521) ion to form a covalent diazo-hydroxide (ArN₂OH). mdpi.com This reaction is reversible, and the position of the equilibrium is pH-dependent. The formation of the diazo-hydroxide can lead to a decrease in the rate of reactions that require the electrophilic diazonium ion.

At higher pH values, in alkaline conditions, the diazo-hydroxide can lose a proton to form a diazoate anion (ArN₂O⁻). mdpi.com The formation of diazoates can significantly alter the reaction pathway and stability of the diazonium species. For instance, phenyldiazonium ions, when treated with a cold solution of sodium hydroxide, can form a relatively stable solution of sodium phenyldiazoate. libretexts.org Lowering the pH regenerates the diazoic acid, which can then revert to the diazonium ion. libretexts.org

To illustrate the general trend of pH on the decomposition rate of an arenediazonium salt, the following interactive data table presents hypothetical pseudo-first-order rate constants (k_obs) at various pH values.

| pH | Predominant Species | Hypothetical k_obs (s⁻¹) | Relative Rate |

| 2 | ArN₂⁺ | 1.0 x 10⁻⁵ | 1 |

| 4 | ArN₂⁺ / ArN₂OH | 5.0 x 10⁻⁵ | 5 |

| 6 | ArN₂OH | 2.0 x 10⁻⁴ | 20 |

| 8 | ArN₂OH / ArN₂O⁻ | 8.0 x 10⁻⁴ | 80 |

| 10 | ArN₂O⁻ | 1.5 x 10⁻³ | 150 |

This table presents a hypothetical trend for illustrative purposes and does not represent experimental data for 3-(ethoxycarbonyl)-1H-indole-2-diazonium.

Mechanistic Insights into Metal-Catalyzed Diazonium Reactions

Metal-catalyzed reactions of diazonium salts provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper are the most commonly employed metals in these transformations. The mechanistic pathways of these reactions are generally understood to involve the interaction of the diazonium salt with a low-valent metal species.

Palladium-Catalyzed Reactions:

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism begins with the oxidative addition of the arenediazonium salt to a palladium(0) complex. researchgate.net This step is highly favorable due to the excellent leaving group ability of dinitrogen gas (N₂). The oxidative addition results in the formation of an arylpalladium(II) intermediate.

This key arylpalladium(II) species can then participate in various catalytic cycles, such as those seen in Suzuki-Miyaura, Heck, and Sonogashira couplings. For instance, in a Suzuki-Miyaura type coupling, the arylpalladium(II) complex would undergo transmetalation with an organoboron reagent. The final step of the catalytic cycle is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction of 3-(ethoxycarbonyl)-1H-indole-2-diazonium with a generic organometallic reagent (R-M) is depicted below:

Oxidative Addition: Indole-N₂⁺ + Pd(0)L₂ → [Indole-Pd(II)L₂]⁺ + N₂

Transmetalation: [Indole-Pd(II)L₂]⁺ + R-M → [Indole-Pd(II)L₂(R)] + M⁺

Reductive Elimination: [Indole-Pd(II)L₂(R)] → Indole-R + Pd(0)L₂

Copper-Catalyzed Reactions:

Copper-catalyzed reactions of diazonium salts, such as the Sandmeyer reaction, are among the oldest and most useful transformations of this class of compounds. The mechanism of these reactions is often proposed to involve single-electron transfer (SET) processes, leading to the formation of aryl radicals.

In a typical copper(I)-catalyzed reaction, the diazonium salt is reduced by the copper(I) species to generate an aryl radical and dinitrogen gas, with the copper being oxidized to copper(II). This aryl radical can then be trapped by a nucleophile, which is often coordinated to the copper center. In the final step, the product is formed, and the copper(I) catalyst is regenerated.

For example, in the C-2 arylation of an indole derivative, a copper catalyst can facilitate the coupling with an iodonium (B1229267) salt. nih.gov While this is not a diazonium reaction, the underlying principles of copper catalysis involving indole substrates are relevant. In the context of 3-(ethoxycarbonyl)-1H-indole-2-diazonium, a copper-catalyzed reaction could proceed via the formation of an indole-2-radical.

The following table summarizes the key mechanistic steps in palladium- and copper-catalyzed reactions of diazonium salts.

| Catalyst | Key Intermediate | Proposed Mechanism | Typical Reaction Types |

| Palladium | Arylpalladium(II) | Oxidative Addition → Transmetalation → Reductive Elimination | Suzuki-Miyaura, Heck, Sonogashira |

| Copper | Aryl Radical | Single-Electron Transfer (SET) → Radical Capture | Sandmeyer, Meerwein Arylation |

Applications of 3 Ethoxycarbonyl 1h Indole 2 Diazonium in Advanced Organic Synthesis

Selective Functionalization of the Indole (B1671886) Nucleus

The presence of the diazonium group at the C-2 position of the indole ring, coupled with an ethoxycarbonyl substituent at C-3, offers a unique platform for regioselective functionalization. The electronic and steric nature of these substituents plays a crucial role in directing incoming reagents to specific positions of the indole core.

The direct arylation of the indole C-2 position using diazonium salts represents a powerful tool for the synthesis of 2-arylindoles, which are prevalent motifs in pharmaceuticals and materials science. While specific studies on 3-(ethoxycarbonyl)-1H-indole-2-diazonium are limited, the general principles of C-2 arylation of indoles via diazonium salt reactions provide a framework for understanding its potential.

One prominent method for achieving C-2 arylation is through a Meerwein-type arylation mechanism. nih.govwikipedia.org This reaction typically involves the generation of an aryl radical from an aryldiazonium salt, which then adds to the indole nucleus. The presence of an electron-withdrawing group, such as the ethoxycarbonyl group at the C-3 position, can influence the electronic properties of the indole ring, potentially favoring the addition of the aryl radical at the C-2 position. The reaction of an indole with an aryldiazonium salt can lead to the formation of a 2-aryl-3-(arylazo)indole. researchgate.netnih.govnih.gov A proposed mechanism for this transformation involves the initial formation of an aryl radical from the diazonium salt, which then adds to the C-2 position of the indole. nih.gov

Another contemporary approach involves photoredox catalysis, which allows for the C-2 arylation of indoles under mild, metal-free conditions. nih.gov In this method, a photocatalyst, upon irradiation with visible light, can facilitate the generation of an aryl radical from an aryldiazonium salt. This radical can then engage with the indole nucleus. To favor C-2 arylation over the typically more nucleophilic C-3 position, the nucleophilicity of the indole can be modulated, for instance, by introducing an N-Boc protecting group. nih.gov This strategy has been shown to effectively direct arylation to the C-2 position.

Table 1: Examples of C-2 Arylation of Indoles using Aryldiazonium Salts

| Indole Derivative | Aryldiazonium Salt | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-Indole | 4-Fluorophenyldiazonium tetrafluoroborate (B81430) | Eosin Y, Green LED | N-Boc-2-(4-fluorophenyl)indole | 57 | nih.gov |

The C-3 position of the indole nucleus is inherently electron-rich and thus a prime target for electrophilic and radical functionalization. The use of diazonium salts for C-3 arylation has been explored, particularly through photoredox catalysis. researchgate.net This approach offers a mild and efficient alternative to traditional cross-coupling methods.

Visible-light-mediated photoredox catalysis has emerged as a powerful strategy for the C-H arylation of indoles at the C-3 position using aryldiazonium salts. researchgate.net In a typical reaction, an organic dye, such as Rhodamine B, acts as the photocatalyst. Upon irradiation with visible light, the excited photocatalyst can reduce the aryldiazonium salt to generate an aryl radical. This highly reactive species then adds to the electron-rich C-3 position of the indole. Subsequent oxidation and deprotonation yield the 3-arylindole product. The ethoxycarbonyl group at C-3 in the target compound would block this position, thus this reaction would not be directly applicable unless a rearrangement or alternative mechanism is at play. However, for a related substrate without the C-3 substituent, this method is highly effective.

Table 2: Examples of C-3 Arylation of Indoles using Aryldiazonium Salts

| Indole Derivative | Aryldiazonium Salt | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methylindole | 4-Bromophenyldiazonium tetrafluoroborate | Rhodamine B, Green Light | 1-Methyl-3-(4-bromophenyl)indole | 85 | researchgate.net |

While the direct alkylation of pre-formed indole diazonium salts is not a widely documented transformation, innovative strategies have been developed that utilize aryl diazonium salts in the synthesis of alkylated indoles. One such method involves an iron-mediated radical coupling of aryl diazonium salts and alkyl iodides. acs.org This approach provides a novel disconnection for the synthesis of functionalized indoles.

In this strategy, the aryl diazonium salt plays a dual role. It first activates the alkyl iodide through a halogen-atom transfer (XAT) process to generate an alkyl radical. Subsequently, the aryl diazonium salt acts as a radical acceptor. The resulting intermediate can then undergo an acid-mediated indolization to furnish the final alkylated indole product. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups that might be incompatible with traditional indole syntheses. While this method builds the indole ring concurrently with alkylation, it represents a significant application of diazonium salt chemistry in accessing alkylated indole structures.

Table 3: Synthesis of Alkylated Indoles via Radical Coupling of Aryl Diazonium Salts and Alkyl Iodides

| Aryl Diazonium Salt | Alkyl Iodide | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenyldiazonium tetrafluoroborate | 1-Iodoadamantane | Fe(acac)₂, TFA | 5-Methoxy-2-(1-adamantyl)indole | 75 | acs.org |

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the diazonium group in 3-(ethoxycarbonyl)-1H-indole-2-diazonium can be harnessed for the construction of more complex, fused heterocyclic systems. Annulation reactions, in particular, provide a powerful means to build upon the indole framework, leading to novel polycyclic structures with potential biological activity.

The direct application of 3-(ethoxycarbonyl)-1H-indole-2-diazonium in the synthesis of indole-fused polycyclic systems is an area with limited specific examples in the current literature. However, related strategies involving the intramolecular cyclization of other appropriately substituted indole derivatives highlight the potential for such transformations. For instance, the intramolecular cyclization of radicals generated at various positions of the indole ring can lead to the formation of new rings. nih.gov While not directly involving a diazonium salt, these methods underscore the feasibility of forming fused systems through radical-mediated processes, which are accessible from diazonium precursors.

Future research may explore the intramolecular trapping of the aryl radical or cation that can be generated from 3-(ethoxycarbonyl)-1H-indole-2-diazonium by a suitably positioned tether on the indole nitrogen or the ethoxycarbonyl group, leading to the formation of novel indole-fused polycyclic architectures.

A significant application of indole derivatives in the synthesis of fused nitrogen-containing heterocycles is the construction of pyridazino[4,5-b]indoles. These compounds can be synthesized from ethyl 3-formyl-1H-indole-2-carboxylates, which are closely related precursors to 3-(ethoxycarbonyl)-1H-indole-2-diazonium. nih.gov

The synthesis of pyridazino[4,5-b]indol-4(5H)-ones can be achieved by the reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine (B178648) hydrate. nih.gov This condensation and subsequent cyclization reaction provides a direct route to this important heterocyclic scaffold. The resulting pyridazino[4,5-b]indoles can be further functionalized, for example, through chlorination with phosphoryl chloride, to introduce handles for further synthetic manipulations. nih.gov This annulation strategy demonstrates the utility of functionalized indole-2-carboxylates in the construction of complex, nitrogen-rich heterocyclic systems.

Another important class of indole-fused nitrogen heterocycles is the β-carbolines. While their synthesis does not typically proceed via an indole-2-diazonium salt, they are often prepared from tryptophan or its esters, such as ethyl indole-2-carboxylate (B1230498) derivatives. tandfonline.comnih.govnih.govanalis.com.my The classical Pictet-Spengler reaction is a cornerstone in β-carboline synthesis, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. Subsequent oxidation or other transformations can then lead to the aromatic β-carboline core.

Table 4: Synthesis of Pyridazino[4,5-b]indoles from Indole-2-carboxylate Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 3-formyl-5-chloro-1H-indole-2-carboxylate | Hydrazine hydrate | 8-Chloro-3H-pyridazino[4,5-b]indol-4(5H)-one | nih.gov |

Cross-Coupling Reactions Involving Indole Diazonium Salts

Indole-2-diazonium salts are potent electrophiles and radical precursors, making them ideal partners in a variety of cross-coupling reactions. The presence of the ethoxycarbonyl group at the C-3 position helps to stabilize the diazonium salt and modulate the electronic properties of the indole ring, influencing reactivity and regioselectivity in these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While traditionally reliant on aryl halides and triflates, the use of aryl diazonium salts as coupling partners has gained traction due to their high reactivity, which often allows for milder reaction conditions.

In the context of indole chemistry, palladium-catalyzed reactions provide a powerful tool for C-2 functionalization. Methodologies originally developed for other heterocyclic systems, such as the Larock indole synthesis, demonstrate the utility of palladium in constructing the indole core itself. mdpi.com The functionalization of pre-formed indoles using palladium-catalyzed cross-coupling reactions is also well-established. nih.gov For instance, the synthesis of 1-(3-amino)-1H-indol-2-yl)-1-ketones has been achieved through a Pd(0)-catalyzed cascade process involving isonitrile insertion and C-H cross-coupling. beilstein-journals.org

Although direct examples specifically detailing the palladium-catalyzed cross-coupling of 3-(ethoxycarbonyl)-1H-indole-2-diazonium are specialized, the principles are derived from well-established reactions of aryl diazonium salts. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki or Stille coupling) or carbopalladation (for Heck-type reactions), and reductive elimination. The high reactivity of the diazonium salt facilitates the initial oxidative addition step, often at lower temperatures than required for the corresponding aryl halides.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates general conditions for Pd-catalyzed reactions involving aryl diazonium salts, applicable to indole-2-diazonium substrates.

| Coupling Type | Coupling Partner | Typical Catalyst | Typical Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(OAc)₂, Pd(PPh₃)₄ | Base (e.g., Na₂CO₃), aq. solvent | 2-Aryl/Vinyl-indoles |

| Heck | Alkenes | Pd(OAc)₂ | Base (e.g., Et₃N), organic solvent | 2-Vinyl-indoles |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N), organic solvent | 2-Alkynyl-indoles |

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for cross-coupling reactions. Historically, copper has been used in classic diazonium salt transformations like the Sandmeyer reaction. masterorganicchemistry.com Modern advancements have expanded the scope of copper-catalyzed couplings to include a wide range of substrates.

Copper-catalyzed C-2 arylation and vinylation of indole derivatives have been achieved using iodonium (B1229267) salts as the coupling partner, which share mechanistic features with diazonium salt reactions. nih.gov These reactions proceed under mild conditions and demonstrate broad substrate scope. nih.gov The copper-catalyzed cross-coupling of aryl diazonium salts with isocyanides has also been reported, yielding arylcarboxyamides. researchgate.net

The application of these methodologies to 3-(ethoxycarbonyl)-1H-indole-2-diazonium allows for the direct and selective introduction of aryl and other functional groups at the C-2 position. nih.gov The mechanism often involves a single-electron transfer (SET) process, generating an aryl radical from the diazonium salt, which then participates in the bond-forming event. This radical pathway distinguishes many copper-catalyzed reactions from the purely organometallic cycles of palladium catalysis. An Fe(II)-mediated radical coupling of aryl diazonium salts and alkyl iodides has been developed as a novel strategy for preparing highly functionalized indoles. nih.govacs.orgrwth-aachen.de

Table 2: Examples of Copper-Catalyzed Reactions with Diazonium Salts

| Reaction Name | Reagent | Catalyst | Product Functional Group at C-2 |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | Copper(I) Salt | -Cl / -Br / -CN |

| Meerwein Arylation | Activated Alkene | Copper(II) Salt | -Aryl/Vinyl |

| Ullmann-type Coupling | Phenols / Amines | Copper(I) or (II) | -OAr / -NHAr |

Growing interest in sustainable chemistry has spurred the development of metal-free cross-coupling reactions. These methods avoid the cost, toxicity, and contamination issues associated with transition metals. Aryl diazonium salts are particularly well-suited for these approaches due to their ability to generate highly reactive aryl radicals or cations under relatively mild conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for metal-free arylation. researchgate.net In this approach, an organic dye, such as Rhodamine B or Eosin Y, absorbs visible light and enters an excited state. researchgate.netnih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the indole-2-diazonium salt to generate an indole-2-yl radical. This radical intermediate then adds to an arene or heteroarene, and subsequent oxidation and deprotonation yield the C-2 arylated indole product. researchgate.netnih.gov This method is notable for its mild conditions (room temperature) and high regioselectivity for the C-2 position. nih.gov

Another metal-free strategy involves base-promoted homolytic aromatic substitution (BHAS). acs.org In this process, a base such as KOtBu can promote the formation of an aryl radical from the diazonium salt, which then undergoes a coupling reaction. acs.org These radical-based methods offer a complementary approach to traditional metal-catalyzed reactions, often with different functional group tolerance and selectivity. nih.govmdpi.com

Derivatization Strategies for Indole Building Blocks

Beyond its direct use in cross-coupling, 3-(ethoxycarbonyl)-1H-indole-2-diazonium is a strategic intermediate for creating diverse indole-based building blocks. The products derived from its initial reactions can be further elaborated, or the diazonium moiety can participate in complex, multi-step transformations like cascade reactions.

The products obtained from the cross-coupling reactions of indole diazonium salts are themselves valuable, functionalized molecules that can undergo further synthetic transformations. This "post-functionalization" strategy allows for the rapid construction of molecular complexity from a common intermediate.

For example, a novel reaction between an indole and an aryldiazonium salt can lead to the formation of a 2-aryl-3-(arylazo)indole. nih.gov The azo group (-N=N-Ar) introduced in this reaction is not merely a final product; it serves as a functional handle for further derivatization. It has been shown that this azo functionality can be successfully replaced by ether oxygen or thioether sulfur atoms through subsequent reactions, demonstrating that the azo group is not essential for the biological activity of certain derivatives. nih.gov This highlights how an initial diazonium coupling product can be a precursor to a range of analogues with modified properties.

Similarly, functional groups introduced via coupling (e.g., a cyano group from a Sandmeyer reaction or an ester from a carbonylation reaction) can be elaborated using standard organic transformations such as reduction, hydrolysis, or addition reactions to build more complex side chains on the indole core. beilstein-journals.orgnih.gov

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. These reactions are highly efficient, minimizing solvent waste and purification steps. The high reactivity of the diazonium group makes it an excellent trigger for such cascades.

Upon loss of N₂, the indole-2-diazonium salt can generate a highly reactive cationic or radical intermediate at the C-2 position. This intermediate can be trapped intramolecularly by a suitably positioned nucleophile or radical acceptor, initiating a cyclization cascade. For instance, an indole precursor with a tethered alkene or alkyne could undergo an initial intermolecular coupling at the diazonium position, followed by an intramolecular cyclization onto the newly introduced group.

While specific examples starting directly from 3-(ethoxycarbonyl)-1H-indole-2-diazonium are highly specialized, the principle is demonstrated in related systems. Copper-mediated cascade reactions have been used to synthesize complex fused heterocyclic systems like benzothieno[3,2-b]indoles. nih.gov In such a process, the formation of one ring triggers the conditions necessary for the formation of a subsequent ring. Similarly, highly diastereoselective cascade dearomatization reactions of indole derivatives have been developed, showcasing the potential for complex scaffold synthesis starting from functionalized indoles. rsc.org The indole-2-diazonium salt is a prime candidate for initiating such sequences, leading to the rapid assembly of polycyclic indoline (B122111) structures.

Theoretical and Computational Studies on Indole Diazonium Chemistry

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for examining the energetics of chemical reactions. It is employed to calculate key thermodynamic and kinetic parameters that govern the behavior of indole (B1671886) diazonium species in chemical transformations.

Detailed research findings from DFT calculations on related aryl diazonium systems allow for the determination of:

Reaction Enthalpies (ΔH): These calculations can predict whether a reaction involving an indole diazonium salt is exothermic or endothermic. For instance, the dediazoniation reaction, a common fate of diazonium salts, is typically calculated to be highly exothermic due to the formation of the very stable dinitrogen molecule.

Activation Energies (Ea): By mapping the potential energy surface of a reaction, DFT can identify the transition state and calculate the energy barrier that must be overcome. This is crucial for understanding the reaction rate. For example, in a coupling reaction, DFT can compare the activation barriers for substitution at different positions on a reaction partner.

Thermodynamic Stability: The relative energies of reactants, intermediates, and products can be calculated to assess their thermodynamic stability. While many diazonium salts are known for their instability, DFT can quantify this by calculating the energy difference between the diazonium species and its decomposition products. The stability of diazonium salts can vary significantly, with some being prone to explosive decomposition. whiterose.ac.uk Computational studies can help to understand the structural and electronic factors that contribute to this stability. whiterose.ac.uk

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. For instance, studies on indole isomers have utilized the B3LYP functional with a 6-311+G** basis set to investigate their structural and thermodynamic properties. researchgate.net Similar levels of theory are applicable to the study of indole diazonium chemistry.

Table 1: Representative Energetic Data from DFT Studies on Aryl Diazonium Reactions (Note: This table is illustrative and based on general findings for aryl diazonium salts, not specifically 3-(ethoxycarbonyl)-1H-indole-2-diazonium)

| Reaction Type | Calculated Parameter | Typical Calculated Value Range (kcal/mol) | Significance |

|---|---|---|---|

| Homolytic Dediazoniation | Bond Dissociation Energy (C-N) | Low | Indicates the propensity to form an aryl radical. |

| Heterolytic Dediazoniation | Activation Energy | Moderate to High | Determines the thermal stability in solution. |

| Azo Coupling | Activation Energy | Varies with substrate | Predicts the rate of electrophilic aromatic substitution. |

Computational Modeling of Transition State Structures and Reaction Pathways

Understanding the precise mechanism of a chemical reaction requires the identification of intermediates and transition states. Computational modeling is an indispensable tool for visualizing these transient structures and mapping the entire reaction pathway.

For reactions involving indole diazonium salts, computational modeling can elucidate:

Transition State Geometries: DFT calculations can determine the three-dimensional structure of the transition state, providing insights into the geometry of bond formation and breakage. For example, in a radical-mediated reaction, the transition state for the addition of an aryl radical to a coupling partner can be modeled. acs.org

Reaction Intermediates: The existence of short-lived intermediates, which may be difficult to detect experimentally, can be predicted and their structures optimized computationally. In the context of indole chemistry, this could include σ-complexes (Wheland intermediates) in electrophilic substitution reactions or radical adducts. nih.gov

Mechanistic Pathways: DFT can be used to compare the energetics of different possible reaction pathways. For instance, in the reaction of an indole with a diazonium salt, it can be determined whether a concerted or a stepwise mechanism is more favorable. It can also distinguish between radical and polar mechanisms. nih.gov The Japp-Klingemann reaction, which uses diazonium salts to produce hydrazones that can then be cyclized to indoles, proceeds through a mechanism involving nucleophilic addition and subsequent hydrolysis and decomposition, all of which can be modeled computationally. wikipedia.org

Prediction of Reactivity and Selectivity in Indole Diazonium Transformations

A key strength of computational chemistry is its predictive power. By analyzing the electronic properties and reaction energetics, it is possible to predict how an indole diazonium salt will behave under specific reaction conditions.

Reactivity: The reactivity of a diazonium salt is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the diazonium group and can also affect its stability. DFT calculations can quantify these effects, for example, by calculating the charge on the nitrogen atoms or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Studies on aryl diazonium salts have shown that electron-deficient salts have a higher reduction potential, facilitating the generation of reactive aryl radicals. nih.gov

Regioselectivity: Indoles can react with electrophiles at different positions, most commonly at the C3 position. However, C2 substitution is also possible. DFT calculations can predict the regioselectivity of a reaction by comparing the activation energies for attack at different sites. The relative stability of the resulting intermediates (e.g., σ-complexes) is a key factor in determining the preferred reaction pathway. researchgate.net

Chemoselectivity: In complex molecules with multiple reactive sites, DFT can help predict which functional group will react preferentially with the indole diazonium species.

Electronic Structure Analysis of Indole Diazonium Species

The electronic structure of a molecule dictates its reactivity. DFT and other computational methods provide a detailed picture of the electron distribution and molecular orbitals of indole diazonium cations.

Charge Distribution: Analysis of the calculated charge distribution reveals the electrophilic and nucleophilic sites within the molecule. In an indole diazonium cation, a significant positive charge is expected to be localized on the diazonium group, making it a powerful electrophile or a precursor to a radical.

Molecular Orbitals: The energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity. The HOMO-LUMO gap is an indicator of the molecule's stability and reactivity. researchgate.net For a diazonium salt, the LUMO is typically associated with the diazonium group, indicating its susceptibility to nucleophilic attack or reduction.

Aromaticity: The aromaticity of the indole ring system can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. The introduction of the diazonium group at the C2 position is expected to influence the electron delocalization within the heterocyclic ring.

DFT studies on a series of substituted aryl diazonium cations have provided a complete assignment of their infrared absorption bands and have correlated vibrational frequencies with the nature of the substituents, offering insights into the electronic structure. researchgate.net

Spectroscopic Characterization of Indole Diazonium Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including reactive intermediates. For indole (B1671886) diazonium species, both proton (¹H) and carbon-¹³ (¹³C) NMR can confirm the formation of the diazonium salt from its aniline (B41778) precursor. mdpi.com The diazotization of the amino group at the C-2 position of the indole ring leads to significant changes in the chemical shifts of nearby protons and carbons, providing a diagnostic fingerprint for the formation of the intermediate. nih.govnih.gov

However, the inherent instability of many diazonium salts presents a challenge for NMR analysis, often resulting in spectra with poor resolution if the compound decomposes during acquisition. researchgate.net Despite these difficulties, in situ NMR monitoring, where spectra are acquired directly from the reaction mixture under controlled conditions, has been successfully used. acs.orgacs.org For instance, ¹H-NMR time-tracking can reveal the initial formation of metastable isomers in diazonium coupling reactions. acs.org In some cases, ¹⁵N NMR spectroscopy can be particularly informative for characterizing the N₂ group, providing direct evidence of the diazo species. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indole Diazonium Intermediates Note: Data are representative and may vary based on solvent and specific substitution patterns.

| Atom | Typical Chemical Shift (δ, ppm) for Precursor (2-aminoindole) | Expected Chemical Shift (δ, ppm) for Diazonium Intermediate | Key Observations |

| C2-NH₂ | 3.5 - 4.5 | N/A | Disappearance of the amine proton signal. |

| C2 | ~150 | ~120-130 | Significant upfield shift upon diazotization. |

| C3 | ~100 | ~110-120 | Downfield shift due to electronic changes. |

| Aromatic-H | 7.0 - 7.8 | 7.5 - 8.5 | General downfield shift of ring protons. |

| N-H (indole) | 8.0 - 8.5 | 9.0 - 10.0 | Downfield shift indicating increased acidity. |

Mass Spectrometry (MS) for Identification of Transient Species

Mass spectrometry (MS) is an invaluable tool for identifying transient species and confirming the molecular weight of reaction intermediates. Due to its high sensitivity, MS can detect compounds present in very low concentrations, which is often the case for unstable intermediates like 3-(Ethoxycarbonyl)-1H-indole-2-diazonium. Electron impact mass spectrometry (EI-MS) and electrospray ionization mass spectrometry (ESI-MS) are commonly employed techniques.

In studies involving the reaction of indoles with diazonium salts, mass spectral analysis has been crucial for correcting erroneously assigned structures. nih.gov For example, while NMR data might appear consistent with a certain structure, the mass spectrum can unequivocally determine the molecular formula and reveal the presence of only one azo group instead of two, preventing misinterpretation of reaction outcomes. nih.gov The fragmentation patterns observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the molecule. scirp.org The primary fragmentation process for diazonium salts often involves the loss of a neutral nitrogen molecule (N₂), a highly stable leaving group, leading to a characteristic peak at [M-28]⁺.

Table 2: Expected Mass Spectrometry Data for 3-(Ethoxycarbonyl)-1H-indole-2-diazonium

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 231.07 |

| [M-N₂]⁺ | Loss of dinitrogen | 203.07 |

| [M-N₂-C₂H₄]⁺ | Subsequent loss of ethene | 175.06 |

| [M-N₂-OC₂H₅]⁺ | Loss of ethoxy radical | 158.05 |

Advanced Spectroscopic Techniques for Kinetic and Mechanistic Studies

Understanding the kinetics and mechanism of reactions involving diazonium intermediates requires techniques that can monitor changes in real-time. Advanced spectroscopic methods are perfectly suited for this purpose.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.gov By using a fiber-optic probe immersed in the reaction vessel, characteristic vibrational frequencies, such as the N≡N stretch of the diazonium group (typically around 2200-2300 cm⁻¹), can be tracked over time. This provides precise data on reaction rates and helps optimize reaction conditions. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The formation and decomposition of aromatic diazonium ions can be monitored using UV-Vis spectroscopy. researchgate.net These compounds often possess distinct chromophores that absorb light in the UV-visible range. By tracking the change in absorbance at a specific wavelength over time, the kinetics of the reaction, such as the rate of dediazoniation, can be accurately determined. researchgate.net

Transient Absorption Spectroscopy: For reactions initiated by light (photoredox catalysis), nanosecond transient absorption spectroscopy is a powerful tool. nih.gov This technique can detect and characterize short-lived excited states and radical intermediates formed after a photo-induced electron transfer to the diazonium salt. It allows for the quantification of key mechanistic parameters, such as the efficiency with which the resulting radicals escape the solvent cage to engage in further reactions. nih.gov

Table 3: Application of Advanced Spectroscopic Techniques in Diazonium Intermediate Studies

| Technique | Information Obtained | Relevance to Mechanistic Studies | Reference |

| In Situ FTIR-ATR | Real-time concentration tracking of reactants, intermediates, and products. | Enables precise determination of reaction endpoints and optimization of conditions. | nih.gov |

| UV-Vis Spectroscopy | Kinetic data on the rate of formation or decomposition of diazonium ions. | Used to calculate rate constants and activation energies for dediazoniation reactions. | researchgate.net |

| Transient Absorption Spectroscopy | Detection and characterization of excited states and radical intermediates. | Quantifies cage-escape yields and studies the kinetics of post-electron transfer events. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(Ethoxycarbonyl)-1H-indole-2-diazonium, and how do reaction conditions affect yield and purity?

- Methodology : The compound can be synthesized via diazotization of 3-(Ethoxycarbonyl)-1H-indole-2-amine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Precursor preparation often involves condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives, as demonstrated in the synthesis of analogous indole compounds (e.g., refluxing with acetic acid and sodium acetate as a buffer system) .

- Optimization : Reaction temperature, stoichiometry of nitrous acid, and pH control are critical. Lower temperatures (0–5°C) minimize diazonium decomposition, while excess nitrous acid can lead to by-products like nitro derivatives. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can spectroscopic and crystallographic techniques validate the structure of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium?

- Spectroscopy :

- NMR : The ethoxycarbonyl group appears as a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂) in H NMR, while the diazonium N⁺₂ group causes deshielding of adjacent protons (δ 8.5–9.5 ppm) .

- IR : Stretching vibrations at ~2100–2250 cm⁻¹ (N≡N⁺) and ~1700 cm⁻¹ (C=O) confirm functional groups .

Advanced Research Questions

Q. What strategies mitigate thermal instability of the diazonium group during storage and reactions?

- Stabilization Methods :

- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., dry DMF or DMSO) to prevent hydrolysis .

- Inert Atmosphere : Handle under argon or nitrogen to avoid moisture and oxygen-induced decomposition .

- Buffered Conditions : Use weakly acidic media (pH 4–6) during reactions to suppress premature decomposition .

Q. How do substituents on the indole ring influence diazonium stability and reactivity in cross-coupling reactions?

- Mechanistic Insights : Electron-withdrawing groups (e.g., ethoxycarbonyl) stabilize the diazonium ion via resonance, while electron-donating groups (e.g., methoxy) accelerate decomposition. For example, 5-methoxy substituents reduce thermal stability by increasing electron density on the indole ring, as observed in related indole-diazonium derivatives .

- Data Contradiction : Conflicting reports on substituent effects may arise from solvent polarity differences (e.g., polar aprotic solvents enhance stability compared to protic solvents) .

Q. What RP-HPLC parameters ensure accurate quantification of 3-(Ethoxycarbonyl)-1H-indole-2-diazonium and its impurities?

- Method Development :

- Column : C18 stationary phase (e.g., 250 × 4.6 mm, 5 μm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes.

- Detection : UV at 254 nm, optimized for diazonium absorption .

Q. How can computational modeling predict reactivity trends in diazonium-mediated coupling reactions?

- Approaches :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity of the diazonium group. For example, lower LUMO energy correlates with higher reactivity in aryl coupling .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like MOE. Docking poses of analogous compounds (e.g., 9c in ) reveal binding affinity trends .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.